

Target Validation of AI-10-47 in Cancer Cells: A Technical Guide

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Compound of Interest

Compound Name: AI-10-47

Cat. No.: B8143755

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation of **AI-10-47**, a small-molecule inhibitor, in the context of cancer therapeutics. The focus is on its mechanism of action, experimental validation, and its potential as a targeted therapy, particularly in Acute Myeloid Leukemia (AML).

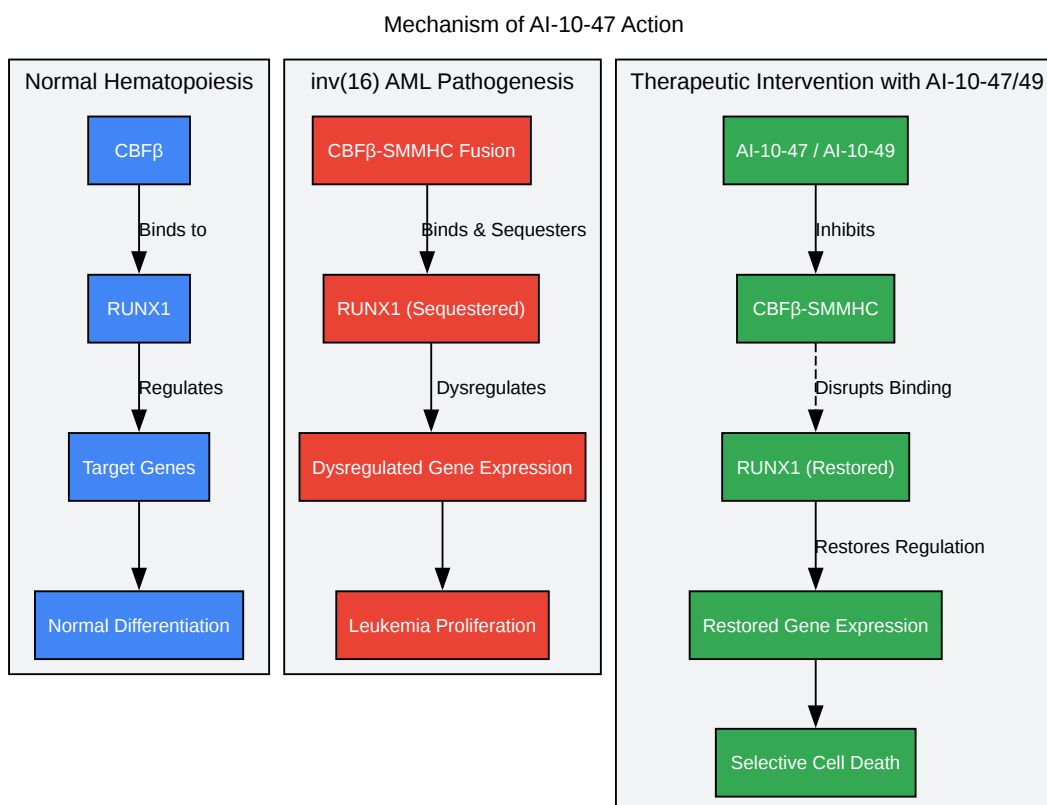
Core Target and Mechanism of Action

AI-10-47 is an allosteric inhibitor that targets the protein-protein interaction between Core-Binding Factor Subunit Beta (CBF β) and Runt-related transcription factor 1 (RUNX1).[1][2] In certain cancers, particularly inv(16) AML, a chromosomal inversion leads to the formation of the oncogenic fusion protein CBF β -SMMHC (Smooth Muscle Myosin Heavy Chain).[3] This fusion protein aberrantly sequesters RUNX1, a key regulator of hematopoiesis, leading to dysregulated gene expression and the promotion of leukemia.[3]

AI-10-47 and its more potent bivalent derivative, AI-10-49, bind to the CBF β -SMMHC fusion protein, disrupting its interaction with RUNX1.[3] This restores the normal transcriptional activity of RUNX1, leading to selective cell death in cancer cells harboring the inv(16) mutation.[3]

Signaling Pathway Disruption by AI-10-47

The following diagram illustrates the targeted signaling pathway and the mechanism of **AI-10-47**'s intervention.



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Caption: Mechanism of **AI-10-47** in inv(16) AML.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies of **AI-10-47** and its derivatives.

Table 1: In Vitro Potency of **AI-10-47** and Derivatives

Compound	Assay	Target	IC50	Reference
AI-10-47	FRET	CBFβ-RUNX Binding	3.2 μM	[1]
AI-10-49	FRET	CBFβ-SMMHC-RUNX1 Binding	260 nM	[3]
AI-10-49	Cell Growth	ME-1 (inv(16) AML cell line)	0.6 μM	[3]
AI-4-83	Cell Growth	ME-1 (inv(16) AML cell line)	~3 μM	[3]

Table 2: Cellular Activity of **AI-10-47** and AI-10-49 in Primary AML Samples

Compound	Cell Type	Concentration	Effect	Reference
AI-10-49	Primary inv(16) AML cells	5 μM	Reduced viability	[3]
AI-10-49	Primary inv(16) AML cells	10 μM	Reduced viability	[3]
AI-10-49	Primary inv(16) AML cells	5 μM	40% reduction in CFUs	[3]
AI-10-49	Primary inv(16) AML cells	10 μM	60% reduction in CFUs	[3]
AI-10-47	AML cells with normal karyotype	Not specified	No change in CFUs	[3]
AI-10-47	CD34+ cord blood cells	Not specified	No change in CFUs	[3]

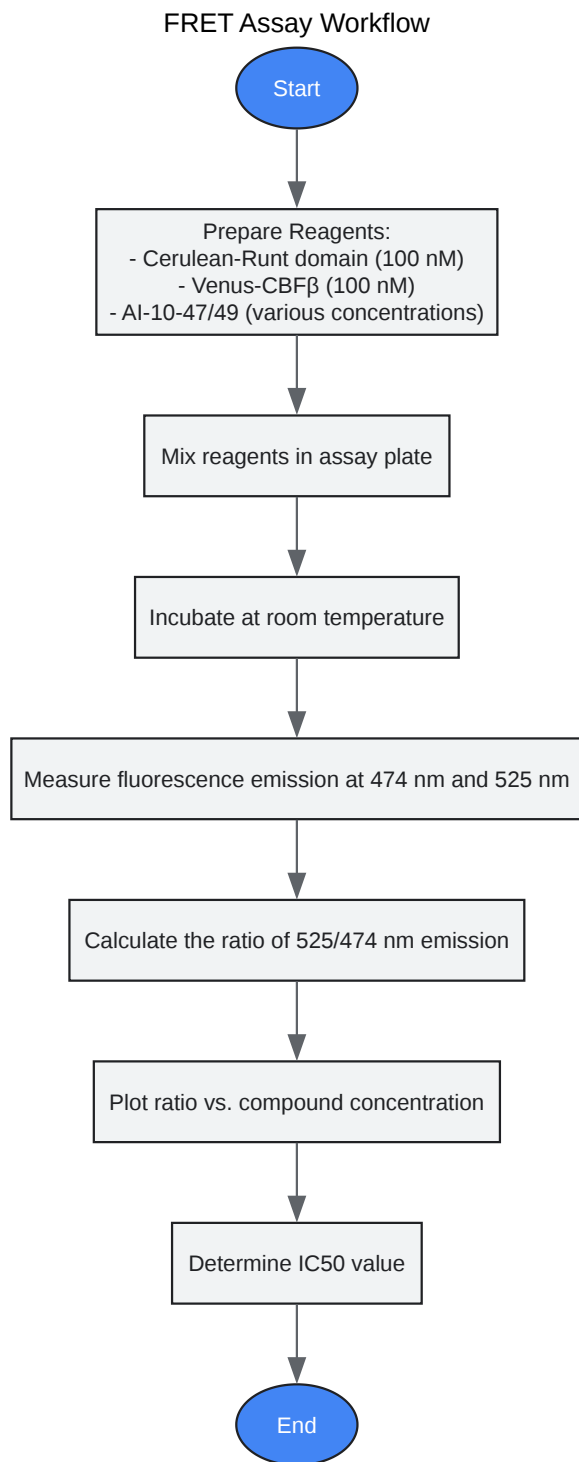
Experimental Protocols

Detailed methodologies for key experiments are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibition of the CBF β -RUNX1 interaction.

Workflow Diagram:



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Caption: Workflow for the FRET-based protein-protein interaction assay.

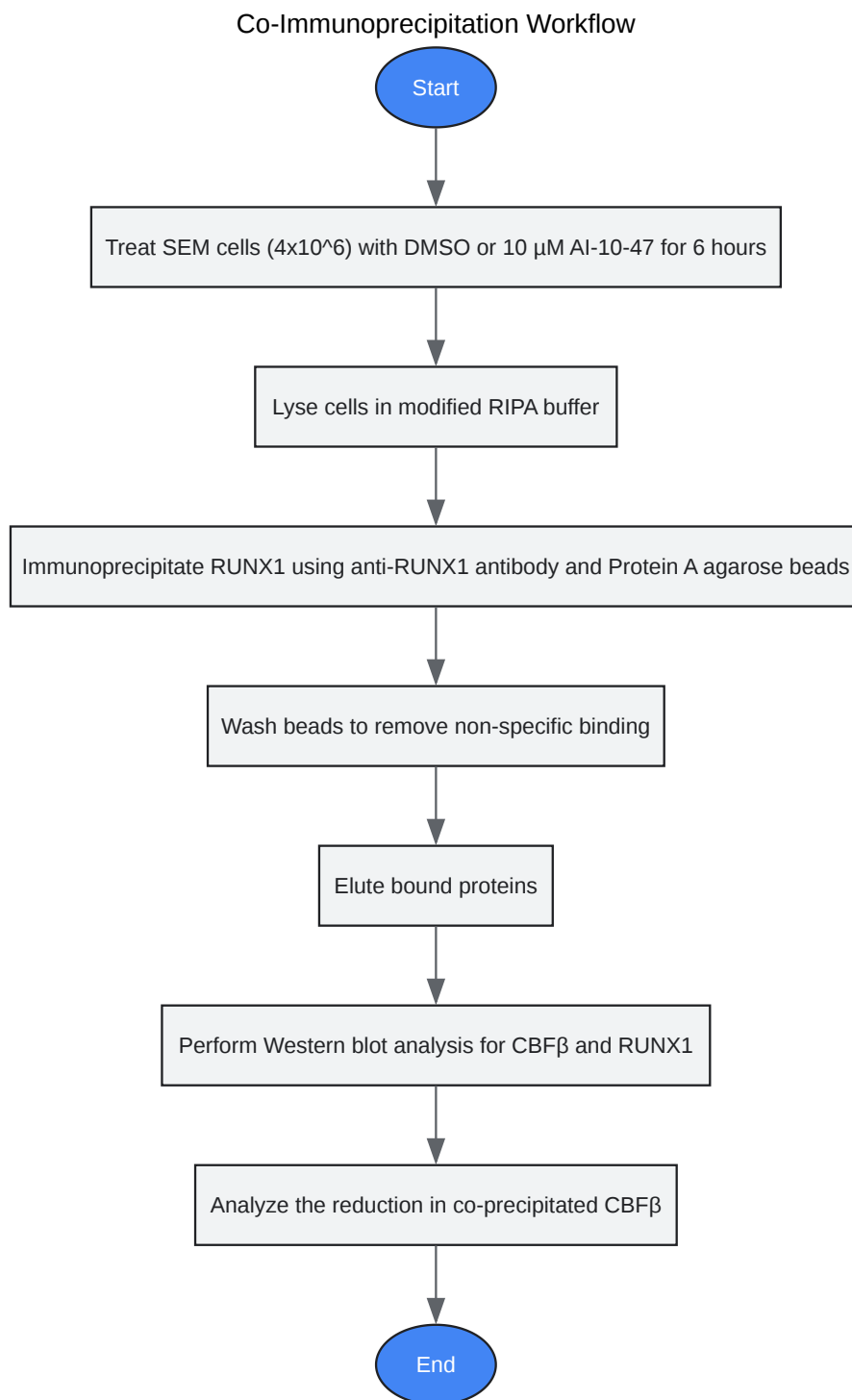
Protocol:

- **Reagent Preparation:** Prepare solutions of 100 nM Cerulean-fused Runt domain and 100 nM Venus-fused CBF β (1-141). Prepare serial dilutions of the inhibitor compound (e.g., **AI-10-47**).^[2]
- **Assay Plate Setup:** In a microplate, combine the Cerulean-Runt domain, Venus-CBF β , and the inhibitor at various concentrations. Include a DMSO vehicle control.
- **Incubation:** Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
- **Fluorescence Measurement:** Excite the Cerulean fluorophore and measure the emission intensities at 474 nm (Cerulean emission) and 525 nm (Venus emission due to FRET).^[2]
- **Data Analysis:** Calculate the ratio of the emission intensity at 525 nm to that at 474 nm. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.^[2]

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to validate the disruption of the CBF β -RUNX1 interaction within a cellular context.

Workflow Diagram:



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Caption: Workflow for Co-Immunoprecipitation to assess protein interaction.

Protocol:

- Cell Culture and Treatment: Culture SEM cells and treat approximately 4×10^6 cells with either DMSO (vehicle control) or 10 μ M of **AI-10-47** for 6 hours.[2]
- Cell Lysis: Harvest the cells and lyse them using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA).[2]
- Immunoprecipitation: Add anti-RUNX1 antibody and Protein A agarose beads to the cell lysates. Rotate the mixture for 5 hours to allow for the immunoprecipitation of RUNX1 and its binding partners.[2]
- Washing: Pellet the beads and wash them multiple times with an appropriate buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both RUNX1 and CBF β to detect the amount of co-precipitated CBF β . A reduction in the CBF β band in the **AI-10-47** treated sample compared to the control indicates disruption of the interaction.

Cell Viability Assay (Annexin V and 7-AAD Staining)

This assay quantifies the induction of apoptosis and cell death in response to treatment.

Protocol:

- Cell Treatment: Treat primary human inv(16) AML samples with a dose range of **AI-10-47** or AI-10-49 for 48 hours. Include a vehicle control (DMSO).[3]
- Staining: Harvest the cells and stain with Annexin V (to detect early apoptotic cells) and 7-Aminoactinomycin D (7-AAD) (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.

- Data Analysis: Quantify the percentage of viable (Annexin V- and 7-AAD-), early apoptotic (Annexin V+ and 7-AAD-), and late apoptotic/necrotic (Annexin V+ and 7-AAD+) cells. Calculate the percent viability relative to the vehicle control.[3]

Conclusion

The collective evidence from in vitro and cellular assays strongly validates the CBF β -SMMHC fusion protein as the direct target of **AI-10-47** and its derivatives in inv(16) AML cells. The mechanism of action, involving the disruption of the CBF β -SMMHC-RUNX1 protein-protein interaction, leads to the restoration of normal RUNX1 transcriptional activity and subsequent selective killing of cancer cells. The quantitative data demonstrates the potency and selectivity of these compounds, laying a solid foundation for their further preclinical and clinical development as a targeted therapy for this specific leukemia subtype.

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